2,6-Dicyclopentyl-m-cresol
Description
Structure
3D Structure
Properties
CAS No. |
94022-19-2 |
|---|---|
Molecular Formula |
C17H24O |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
2,6-dicyclopentyl-3-methylphenol |
InChI |
InChI=1S/C17H24O/c1-12-10-11-15(13-6-2-3-7-13)17(18)16(12)14-8-4-5-9-14/h10-11,13-14,18H,2-9H2,1H3 |
InChI Key |
ORSUQDMEHLIUNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C2CCCC2)O)C3CCCC3 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2,6 Dicyclopentyl M Cresol and Analogues
Alkylation and Cycloalkylation Approaches to Substituted Cresols
Alkylation and cycloalkylation represent the most direct and widely studied methods for introducing alkyl and cycloalkyl substituents onto a cresol (B1669610) backbone. These Friedel-Crafts type reactions are fundamental in the industrial production of a wide array of alkylated phenolic compounds, which serve as antioxidants, stabilizers, and intermediates for fine chemicals. chesci.comasianpubs.org
The cycloalkylation of m-cresol (B1676322) with cyclopentene (B43876) is a key reaction for producing cyclopentyl-substituted cresols. This reaction is typically catalyzed by a protic acid. One study details the use of p-toluenesulphonic acid as an effective catalyst for this transformation, leading to the formation of cyclopentyl m-cresol in high yields. banglajol.info The mechanism involves the protonation of cyclopentene by the acid catalyst to form a cyclopentyl carbocation, which then acts as an electrophile, attacking the electron-rich aromatic ring of m-cresol, primarily at the ortho and para positions.
Similarly, other acid catalysts have been successfully employed for the alkylation of cresols with various cycloalkenes and cycloalcohols. Perchloric acid has been shown to be an effective catalyst for the alkylation of isomeric cresols with cyclohexene (B86901) and p-cresol (B1678582) with cyclopentanol (B49286). asianpubs.orgscispace.com Sulfuric acid is another common and inexpensive catalyst used for alkylating o-cresol (B1677501) with cycloalcohols like cycloheptanol (B1583049) and cyclooctanol. researchgate.net The choice of catalyst can significantly influence the reaction rate and the distribution of product isomers. For instance, in the alkylation of phenol (B47542) with 1-methylcyclopentene, both KU-23 and aluminum phenolate (B1203915) have been used as catalysts under different conditions to produce methylcyclopentyl phenols. scientific.net
Achieving high selectivity for the desired product, such as 2,6-dicyclopentyl-m-cresol, and maximizing the reaction yield requires careful optimization of several reaction parameters. Key variables include temperature, the molar ratio of reactants, catalyst concentration, and reaction time. scispace.comsemanticscholar.org
In the alkylation of m-cresol with cyclopentene using p-toluenesulphonic acid, the influence of these parameters was systematically investigated to achieve a high yield of cyclopentyl m-cresol. banglajol.info For the analogous reaction of isomeric cresols with cyclohexene catalyzed by perchloric acid, optimal yields were obtained at a temperature of 140°C, a cresol to cyclohexene molar ratio between 6:1 and 8:1, and a catalyst amount of 5% by weight of the cresol. scispace.com Increasing the molar ratio of the cresol to the alkylating agent often enhances selectivity for C-alkylated products over O-alkylated ones and can help suppress the formation of di- or poly-alkylated byproducts. semanticscholar.orgresearchgate.net
The effect of reaction temperature is also critical; lower temperatures may favor O-alkylation, while higher temperatures generally promote the desired C-alkylation. semanticscholar.org However, excessively high temperatures can lead to dealkylation or the formation of undesired side products. chesci.com
Below is a table summarizing optimized conditions for related cresol alkylation reactions, which provides insight into the typical parameter ranges for synthesizing compounds like this compound.
| Cresol Reactant | Alkylating Agent | Catalyst | Temperature (°C) | Molar Ratio (Cresol:Alkene) | Catalyst Conc. (% wt) | Max Yield (%) | Reference |
| m-Cresol | Cyclohexene | Perchloric Acid | 140 | 6:1 - 8:1 | 5 | 97.6 | scispace.com |
| p-Cresol | Cyclohexene | Perchloric Acid | 140 | 8:1 | 5 | 95.4 | scispace.com |
| o-Cresol | Cyclohexene | Perchloric Acid | 140 | 6:1 | 5 | 91.2 | scispace.com |
| p-Cresol | tert-Butanol | 15% TPA/ZrO₂ | ~130 | 1:3 | - | - | researchgate.net |
| m-Cresol | Isopropyl Alcohol | Acid Resin | ~180 | 5:1 | 0.05 g/cm³ | - | semanticscholar.org |
Advanced Continuous-Flow Synthesis Techniques for Cresol Derivatives
Continuous-flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals, offering significant advantages over traditional batch processing. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward automation and scalability. researchgate.netspringernature.com
Microreactors, with their characteristic small channel dimensions, provide exceptionally high surface-area-to-volume ratios. beilstein-journals.orgkrishisanskriti.org This feature allows for superior control of reaction temperature, especially for highly exothermic reactions like alkylations, and enables reactions to be run under conditions that might be unsafe or difficult to manage in batch reactors. beilstein-journals.org The use of microreactors can lead to improved product yields and selectivities, reduced reaction times, and minimized waste generation. beilstein-journals.org While specific applications to this compound are not detailed in the literature, the principles have been demonstrated for other cresol derivatives. For example, a fully continuous-flow diazotization-hydrolysis protocol was developed for the safe and high-yield preparation of p-cresol, avoiding the accumulation of a potentially explosive intermediate. researchgate.netallfordrugs.com This highlights the potential of microreactor technology to handle hazardous reagents and intermediates safely, a principle applicable to various chemical syntheses. beilstein-journals.org
A key driver for adopting continuous-flow technology is process intensification—achieving higher production capacity from smaller, more efficient equipment. researchgate.net Continuous-flow systems can be scaled up by "numbering-up" (running multiple reactors in parallel) or by extending the operational time, rather than by increasing the size of the reactor, which often introduces heat and mass transfer limitations. The synthesis of p-cresol via a continuous-flow method achieved a productivity of 388 g/h and was successfully scaled to kilogram-scale production, demonstrating the industrial viability of this approach for cresol derivatives. researchgate.netallfordrugs.com Such systems not only reduce the reaction time but also significantly inhibit side reactions, leading to higher purity products. researchgate.net
Stereoselective Synthesis of Cyclopentyl-Substituted Phenols
The synthesis of specific stereoisomers of substituted phenols, where the cyclopentyl group may contain chiral centers, requires advanced stereoselective methods. While the direct stereoselective synthesis of this compound is not prominently documented, general strategies for creating chiral cyclopentyl and cyclopentenyl frameworks can be applied.
These strategies often involve asymmetric catalysis to control the formation of stereocenters. For instance, organocatalysis combined with multicomponent reactions has been used to produce structurally unique, tetrasubstituted cyclopentenyl frameworks with high stereoselectivity (up to >99% ee and >99:1 dr). nih.gov Another approach involves the stereoselective synthesis of functionalized cyclopentyl rings through phosphine-catalyzed [3+2] annulations or enantioselective [4+1] annulations. nih.gov
For introducing a pre-existing chiral cyclopentyl moiety, one could start from a chiral precursor, such as an enantiomerically pure cyclopentanol derivative. The alkylation of a phenol with such a chiral agent would proceed via an SN1-type mechanism in the presence of strong acid, which could lead to racemization. Therefore, alternative methods that avoid the formation of a free carbocation or that proceed with predictable stereochemical outcomes would be necessary to achieve a high degree of stereocontrol in the final product.
Biotechnological Approaches to Cresol Production (e.g., via Polyketide Synthases)
The biotechnological production of highly substituted phenolic compounds, such as this compound, represents a significant challenge in the field of synthetic biology. While traditional chemical synthesis routes are well-established for many alkylated phenols, there is growing interest in developing enzymatic and microbial systems to produce these molecules from renewable feedstocks under milder conditions. The core of these approaches often revolves around the engineering of complex enzyme machinery, particularly polyketide synthases (PKSs), to generate novel chemical structures.
Polyketide synthases are large, modular enzymes that construct complex carbon skeletons from simple acyl-CoA precursors. nih.gov Their assembly-line-like nature, where discrete modules are responsible for specific chain extension and modification steps, makes them attractive targets for protein engineering. nih.gov By modifying or swapping these modules, it is theoretically possible to direct the biosynthesis towards non-natural products.
The biosynthesis of a cresol backbone itself can be achieved through various microbial pathways. For instance, m-cresol has been produced in the fungus Aspergillus nidulans by co-expressing the 6-methylsalicylic acid synthase gene (patE) and the 6-methylsalicylic acid decarboxylase gene (patG). researchgate.net This provides a foundational platform that could potentially be engineered further to produce more complex cresol analogues.
The primary challenge in synthesizing a compound like this compound lies in the enzymatic incorporation of the two cyclopentyl groups. This would require a PKS system with a loading module that can accept a cyclopentyl-CoA starter unit, followed by chain extension and subsequent enzymatic cyclopentylation of the aromatic ring, or a PKS that can utilize a cyclopentyl-containing extender unit. The substrate specificity of the acyltransferase (AT) domains within PKS modules is a critical determinant for the selection of these building blocks. nih.govresearchgate.net
Research into engineering PKSs has demonstrated that the substrate specificity of AT domains can be altered to accept non-native extender units. nih.gov While much of this work has focused on incorporating different short-chain alkylmalonyl-CoAs, the principles could be extended to bulkier, cyclic substrates. However, the downstream catalytic domains, such as the ketosynthase (KS) and ketoreductase (KR), must also be able to process the resulting, structurally novel polyketide chain. nih.gov
Currently, the direct biosynthesis of a dicyclopentylated cresol via a single engineered PKS pathway has not been reported in scientific literature. The significant steric bulk of the cyclopentyl groups would likely pose a considerable challenge for the existing catalytic pockets of known PKS domains. Overcoming this would require substantial protein engineering, guided by computational modeling and directed evolution, to create an enzyme capable of accommodating these non-natural substrates.
An alternative, chemoenzymatic approach could involve the biocatalytic production of the m-cresol core, followed by a separate enzymatic alkylation step. While enzymatic Friedel-Crafts alkylations have been reported for some aromatic compounds, the specific enzymatic cyclopentylation of phenols is not a well-established transformation.
The following table summarizes the key enzymatic components and engineering strategies that are theoretically relevant to the biotechnological production of complex alkylated cresols.
| Enzyme/Strategy | Function in Biosynthesis | Relevance to this compound | Key Challenges |
| 6-Methylsalicylic Acid Synthase (6-MSAS) | Fungal type I PKS that produces 6-methylsalicylic acid, a precursor to m-cresol. | Provides a biosynthetic route to the core m-cresol scaffold. | Requires a host organism that can efficiently express this fungal enzyme. |
| 6-Methylsalicylic Acid Decarboxylase | Enzyme that converts 6-methylsalicylic acid to m-cresol. | The final step in producing the m-cresol backbone. | Needs to be co-expressed with 6-MSAS and function efficiently in the chosen host. |
| Engineered Acyltransferase (AT) Domain | Selects and loads starter and extender units (acyl-CoAs) onto the PKS. | Could potentially be engineered to accept cyclopentyl-CoA or a cyclopentyl-containing extender unit. | The natural substrate specificity of AT domains is a major hurdle; significant engineering is required to accommodate bulky, cyclic substrates. nih.govnih.gov |
| Promiscuous Polyketide Synthase Modules | PKS modules that have a relaxed substrate specificity. | A naturally promiscuous PKS could potentially accept cyclopentyl-containing precursors without extensive engineering. nih.gov | Finding a PKS with the right combination of promiscuity and catalytic efficiency for this specific transformation is unlikely. |
Derivatization and Functionalization Chemistry of 2,6 Dicyclopentyl M Cresol
Chemical Modifications of the Phenolic Hydroxyl Group
The phenolic hydroxyl (-OH) group is a versatile functional handle for the derivatization of 2,6-Dicyclopentyl-m-cresol. Its reactivity allows for the introduction of a wide array of functional groups, thereby modifying the molecule's physicochemical properties.
Etherification: The conversion of the phenolic hydroxyl group to an ether is a common strategy to mask the acidic proton and introduce new functionalities. A primary method for this is the Williamson ether synthesis, which involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide, followed by reaction with an alkyl halide. Given the steric hindrance around the hydroxyl group in this compound, stronger bases and higher temperatures may be required to achieve efficient conversion compared to less hindered phenols.
Esterification: Esters of this compound can be synthesized through several methods. The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a classic approach. masterorganicchemistry.com However, this reaction is an equilibrium process, often requiring a large excess of one reactant or the removal of water to drive it to completion. masterorganicchemistry.com A more efficient method for sterically hindered phenols is acylation using more reactive carboxylic acid derivatives, such as acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base like pyridine. This approach avoids the harsh acidic conditions and equilibrium limitations of Fischer esterification. nih.gov Research on the esterification of other substituted phenols, such as p-cresol (B1678582), has demonstrated the utility of solid acid catalysts like acid-activated bentonite (B74815) clay, which can promote the reaction under environmentally benign conditions. researchgate.net
| Reaction Type | Reagents | Typical Conditions | Product Class |
|---|---|---|---|
| Etherification (Williamson) | 1. Sodium Hydride (NaH) 2. Alkyl Halide (R-X) | Anhydrous THF, 0 °C to reflux | Alkyl Phenyl Ether |
| Esterification (Fischer) | Carboxylic Acid (R-COOH), Sulfuric Acid (H₂SO₄) | Reflux in excess alcohol or with water removal | Phenyl Ester |
| Esterification (Acylation) | Acyl Chloride (R-COCl), Pyridine | Dichloromethane (DCM), 0 °C to RT | Phenyl Ester |
The hydroxyl group can act as a directing group to guide the functionalization of other parts of the molecule, particularly C-H bonds on the aromatic ring. magtech.com.cn In transition metal-catalyzed reactions, the oxygen atom can coordinate to the metal center, bringing the catalyst into proximity with specific C-H bonds and enabling their selective activation. magtech.com.cn For phenolic compounds, this strategy typically directs functionalization to the ortho positions. However, in this compound, both ortho positions are already substituted with bulky cyclopentyl groups. This steric blockade would likely prevent ortho-directed C-H activation, redirecting reactivity towards the less sterically hindered C-H bonds on the ring or potentially on the cyclopentyl or methyl substituents, depending on the specific catalytic system employed.
Electrophilic Aromatic Substitution Reactions on the Cresol (B1669610) Ring System
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying aromatic rings. wikipedia.org The outcome of such reactions on a substituted benzene (B151609) ring is governed by the electronic and steric properties of the substituents already present. masterorganicchemistry.com
In this compound, the aromatic ring is highly activated towards electrophilic attack due to the presence of four electron-donating groups:
Hydroxyl (-OH) group: A powerful activating group and an ortho, para-director.
Methyl (-CH₃) group: An activating group and an ortho, para-director.
Two Cyclopentyl groups: Alkyl groups that are activating and ortho, para-directing.
The positions on the aromatic ring are numbered starting from the hydroxyl group at C1. The existing substituents are at C1 (-OH), C2 (-Cyclopentyl), C3 (-CH₃), and C6 (-Cyclopentyl). This leaves positions C4 and C5 as available sites for substitution.
The directing effects of the substituents converge to strongly favor substitution at the C4 position:
The C1-hydroxyl group strongly directs para to C4. Its ortho positions (C2, C6) are blocked.
The C3-methyl group directs ortho to C4.
The C2- and C6-cyclopentyl groups also have an ortho or para relationship that activates the C4 position.
Therefore, electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation are expected to occur with high regioselectivity at the C4 position. The high degree of activation from the existing groups suggests that these reactions would proceed under relatively mild conditions. lkouniv.ac.inmasterorganicchemistry.com
| Reaction | Electrophile & Reagents | Predicted Major Product |
|---|---|---|
| Nitration | NO₂⁺ (from HNO₃, H₂SO₄) | 2,6-Dicyclopentyl-3-methyl-4-nitrophenol |
| Bromination | Br₂ in Acetic Acid | 4-Bromo-2,6-dicyclopentyl-3-methylphenol |
| Sulfonation | SO₃ (from fuming H₂SO₄) | 4-Hydroxy-3,5-dicyclopentyl-2-methylbenzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-Hydroxy-3,5-dicyclopentyl-2-methylphenyl)alkan-1-one |
Formation of Dimeric and Oligomeric Structures from this compound Analogues
Phenols that are sterically hindered at the positions ortho to the hydroxyl group, like this compound, can undergo oxidative coupling reactions to form dimeric or oligomeric structures. Instead of polymerization through the ortho positions, these compounds often couple at the less hindered para position.
A relevant model for this reactivity is the oxidative coupling of 2,6-dimethylphenol. Mechanistic studies have shown that this compound can be selectively dimerized via a C-C bond formation at the para position to yield 3,5,3',5'-tetramethyl-biphenyl-4,4'-diol. nih.govrsc.org This type of reaction is often mediated by reagents such as hypervalent iodine compounds or specific metal catalysts. nih.gov
Applying this precedent, this compound would be expected to undergo a similar para-para oxidative C-C coupling. The reaction would link two molecules at the C4 position of each ring, resulting in a substituted biphenyl-4,4'-diol structure. The formation of C-O-C ether linkages, leading to polyphenylene oxide (PPO)-type structures, is another potential outcome of phenol oxidation, but C-C coupling is often favored for para-unsubstituted, ortho-blocked phenols under specific conditions.
| Coupling Type | Proposed Reagent | Potential Dimeric Structure |
|---|---|---|
| para-para C-C Coupling | (Diacetoxyiodo)benzene | 3,3',5,5'-Tetra-cyclopentyl-2,2'-dimethyl-[1,1'-biphenyl]-4,4'-diol |
| C-O-C Coupling | Copper-amine catalyst, O₂ | Poly(2,6-dicyclopentyl-3-methyl-1,4-phenylene oxide) oligomers |
Development of Novel Linker Chemistries for Compound Conjugation
Linker technology plays a crucial role in the development of complex molecules such as antibody-drug conjugates (ADCs), PROTACs, and diagnostic probes by connecting a functional molecule to another molecular entity. symeres.com The this compound scaffold can be incorporated into such constructs by utilizing its phenolic hydroxyl group as an attachment point for a chemical linker.
The choice of linker chemistry depends on the desired application. Linkers can be broadly classified as cleavable or non-cleavable. symeres.com
Cleavable linkers are designed to be stable in one environment (e.g., systemic circulation) but break under specific conditions (e.g., inside a target cell) to release the active molecule. This can be triggered by changes in pH, redox potential, or the presence of specific enzymes. symeres.com An ester bond formed with the phenolic hydroxyl of this compound would be a common type of enzymatically cleavable linker.
Non-cleavable linkers provide a stable, permanent connection between the two conjugated parts. An ether linkage to the phenolic oxygen would represent a simple and robust non-cleavable linker.
The synthesis of these conjugates would involve a two-step process: first, the attachment of a bifunctional linker to the hydroxyl group of this compound, and second, the reaction of the linker's other functional group with the target biomolecule or tag.
| Linker Type | Attachment Chemistry | Example Linker Structure Attached to Phenol | Cleavage Condition |
|---|---|---|---|
| Non-cleavable | Ether bond | -O-(CH₂)n-COOH | Stable |
| Cleavable (Ester) | Ester bond | -O-CO-(CH₂)n-COOH | Esterases |
| Cleavable (Acid-sensitive) | Acetal/Ketal via ether linkage | -O-CH(R)-O-Polymer | Low pH |
Mechanistic Investigations and Catalytic Roles of 2,6 Dicyclopentyl M Cresol in Chemical Transformations
Elucidation of Organic Reaction Mechanisms Involving Cresol (B1669610) Scaffolds
Understanding the reaction mechanisms of cresol scaffolds is fundamental to predicting reaction outcomes and designing new synthetic methodologies. rsc.org These mechanisms are often complex, involving multiple steps and the formation of transient species that are not directly observable but are key to the transformation from reactants to products. solubilityofthings.com
The pathway of a chemical reaction is characterized by a series of energy maxima, known as transition states, and energy minima, corresponding to reaction intermediates. solubilityofthings.com Transition states are high-energy, transient configurations that represent the energetic barrier that must be overcome for a reaction to proceed. solubilityofthings.com Intermediates, on the other hand, are short-lived species that exist as a temporary product in a multi-step reaction. solubilityofthings.com
In reactions involving cresol scaffolds, such as oxidation or electrophilic substitution, various intermediates can be formed. For example, the oxidation of p-cresol (B1678582) can proceed through the formation of phenolate (B1203915) salts in the presence of a base, which then react further. researchgate.net Dimeric intermediates have also been observed and characterized during the catalytic air oxidation of substituted phenols, providing insight into the reaction pathway. researchgate.net Computational studies, such as Density Functional Theory (DFT), are powerful tools for modeling these transient species. For instance, in the base-promoted ring opening of glycal-derived gem-dibromocyclopropanes, DFT computations predicted a mechanism involving the initial elimination of HBr to form a cyclopropene, followed by cleavage to a zwitterionic/carbene intermediate. uq.edu.au
Kinetic studies are essential for determining the rate of a reaction and its dependence on the concentration of reactants, which is mathematically expressed by the rate law. This information is crucial for elucidating the reaction mechanism. For example, in the methanolysis of benzoyl chloride, the reaction was found to be first order in the added amine, providing clues about the role of the amine in the reaction mechanism. researchgate.net
For cresol-involved reactions, kinetic analysis can help distinguish between different proposed mechanisms. The reactivity-selectivity principle, which posits that more reactive species are generally less selective, can serve as a probe into the stability and structure of highly active intermediates in reactions like electrophilic substitution on the cresol ring. researchgate.net In the catalytic oxidation of p-cresol, the reaction rate was observed to be dependent on the ratio of sodium hydroxide to p-cresol and the cobalt catalyst concentration, indicating that these components are involved in the rate-determining step of the reaction. researchgate.net
Catalytic Applications and Mechanistic Studies
While specific studies on 2,6-dicyclopentyl-m-cresol are limited, extensive research on its parent compound, m-cresol (B1676322), and other sterically hindered phenolics provides a strong basis for understanding its potential catalytic applications, particularly in the upgrading of biomass-derived compounds.
Hydrodeoxygenation (HDO) is a crucial process for converting lignin-derived phenolic compounds into valuable hydrocarbon fuels and chemicals by removing oxygen atoms. researchgate.net The HDO of m-cresol typically proceeds through two main pathways: direct deoxygenation (DDO), which cleaves the C-O bond directly to form toluene, and a hydrogenation (HYD) pathway, where the aromatic ring is first saturated to form methylcyclohexanol, followed by dehydration to yield methylcyclohexane. rsc.org
The choice of catalyst significantly influences the reaction pathway and product selectivity. For example, tungsten oxide-decorated platinum on carbon (Pt-WOx/C) catalysts have shown high activity and selectivity (greater than 94%) for the direct deoxygenation of m-cresol to toluene. osti.gov In contrast, on Pt/γ-Al2O3 catalysts, the reaction primarily follows the HYD pathway, involving hydrogenation of the aromatic ring on the platinum metal followed by dehydration of the alcohol intermediate on the alumina support. rsc.org Bimetallic catalysts, such as Pt-Mo, can introduce new reaction pathways; Mo sites on a PtMo surface were found to lower the energy barrier for m-cresol tautomerization, facilitating deoxygenation even on inert supports. nrel.gov
| Catalyst | Support | Dominant Pathway | Major Product | Key Finding |
|---|---|---|---|---|
| Pt-WOx | Carbon | Direct Deoxygenation (DDO) | Toluene | High selectivity (>94%) for direct C-O bond hydrogenolysis. osti.gov |
| Pt | γ-Al2O3 | Hydrogenation-Dehydration (HYD) | Methylcyclohexane | Sequential ring hydrogenation on Pt and dehydration on the acidic support. rsc.org |
| Ni | r-TiO2 | Direct Deoxygenation (DDO) | Toluene | Strong metal-support interactions inhibit C-C hydrogenolysis and promote deoxygenation at the Ni-TiOx interface. mdpi.com |
| MoOx | Al2O3 | Direct Deoxygenation (DDO) | Toluene | Activity order: MoOx/Al2O3 > MoOx/SBA-15 > MoOx/SiO2, with oxygen vacancies as active sites. researchgate.net |
| Pd | ZrO2 | Direct Deoxygenation (DDO) | Toluene | Oxophilic sites on ZrO2 favor a keto-intermediate tautomer, enhancing selectivity to toluene. researchgate.net |
| Pt-Mo | Carbon | Tautomerization-Deoxygenation | Methylcyclohexane | Oxophilic Mo sites lower the barrier for tautomerization, enabling a new deoxygenation pathway. nrel.gov |
Acidic supports like γ-Al2O3 can facilitate dehydration steps, which is crucial for the HYD pathway. rsc.org However, strong acidity can also lead to catalyst deactivation through coking. researchgate.net Oxophilic supports, such as ZrO2 and TiO2, which have a strong affinity for oxygen, can promote the direct deoxygenation pathway. mdpi.comresearchgate.net For instance, Pd supported on ZrO2 shows greatly enhanced selectivity to toluene from m-cresol compared to Pd on SiO2. This is attributed to the oxophilic sites on zirconia favoring a mechanism that involves a keto-intermediate tautomer. researchgate.net
Strong metal-support interactions (SMSI), as observed between nickel and rutile titania (r-TiO2), can modify the electronic properties of the metal. These interactions can inhibit undesirable side reactions like C-C bond cleavage while enhancing the desired deoxygenation activity at the metal-support interface. mdpi.com The reducibility of the metal species, which is influenced by the support, also correlates with HDO activity. For molybdenum oxide catalysts, the activity for m-cresol HDO follows the order MoOx/Al2O3 > MoOx/SBA-15 > MoOx/SiO2, which is the same order as the reducibility of the molybdenum species. researchgate.net
While the direct use of this compound as a ligand is not widely documented, the principles of ligand design using bulky phenolic scaffolds are well-established in transition-metal catalysis. Bulky ligands, such as those derived from sterically hindered cresols, are crucial in controlling the reactivity and selectivity of metal catalysts in reactions like cross-coupling. They influence the coordination number, geometry, and electronic properties of the metal center, thereby dictating the efficiency of key steps like oxidative addition and reductive elimination.
In palladium-catalyzed cross-coupling reactions, for example, bulky phosphine (B1218219) ligands are often employed. tum.de Analogously, cresol-derived structures can be incorporated into ligand frameworks. The development of "ligand-free" systems, where the phosphorus-containing reagent itself may act as a ligand, highlights the diverse possibilities in catalyst design. mdpi.com The synthesis of marine natural products often relies on transition-metal-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, where the ligand on the palladium catalyst is key to achieving high yields and selectivities. nih.gov The design of chiral ligands allows for asymmetric catalysis, enabling the synthesis of enantioenriched products from racemic or prochiral starting materials. nih.gov The bulky dicyclopentyl groups in this compound could be leveraged to create a specific steric environment around a metal center, potentially influencing selectivity in various catalytic transformations.
Photochemical and Oxidative Transformation Mechanisms of Cresol Compounds in Chemical Systems
The photochemical and oxidative transformation of cresol compounds, including sterically hindered derivatives like this compound, is fundamentally governed by the reactivity of the phenolic hydroxyl group and the aromatic ring. These transformations are critical in various chemical processes and environmental fate studies.
Free Radical Scavenging Mechanisms by Phenolic Structures
Phenolic compounds are well-established antioxidants, and their primary mechanism of action involves the scavenging of free radicals. This activity is central to the function of sterically hindered phenols, such as this compound, in industrial applications where they are used to inhibit oxidative degradation of materials. researchgate.net The antioxidant property of phenols is attributed to their ability to donate a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. researchgate.net
The general mechanism can be represented as follows:
ROO• + ArOH → ROOH + ArO•
Where ROO• is a peroxyl radical and ArOH represents the phenolic antioxidant. The resulting phenoxyl radical (ArO•) is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. nih.gov The presence of bulky alkyl groups at the ortho positions (such as the dicyclopentyl groups in this compound) significantly enhances the stability of the phenoxyl radical, preventing it from initiating new radical chains. researchgate.net This steric hindrance is a key feature in the design of effective antioxidants.
Studies on various phenolic compounds have elucidated the specifics of their radical scavenging abilities. For instance, cresol isomers have been shown to be effective scavengers of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), superoxide radicals (O₂⁻•), and hydroxyl radicals (•OH). nih.gov Among the cresol isomers, m-cresol has demonstrated notable efficacy as a ROS scavenger. nih.gov The antioxidant activity is dependent on the nature and position of substituents on the aromatic ring. researchgate.net
The efficiency of free radical scavenging by phenolic compounds can be quantified by parameters such as the 50% inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals.
Table 1: Illustrative Free Radical Scavenging Activity of Cresol Isomers against Various Reactive Oxygen Species (Note: This table is based on data for general cresol isomers and is intended to illustrate the concept, as specific data for this compound is not available.)
| Cresol Isomer | Reactive Oxygen Species | IC50 (µM) |
| o-Cresol (B1677501) | Hydrogen Peroxide (H₂O₂) | 502 |
| m-Cresol | Hydrogen Peroxide (H₂O₂) | 6.7 |
| p-Cresol | Hydrogen Peroxide (H₂O₂) | 10.16 |
| o-Cresol | Superoxide Radical (O₂⁻•) | 282 |
| m-Cresol | Superoxide Radical (O₂⁻•) | 153 |
Source: Adapted from studies on cresol isomers. nih.gov
Pathways of Oxidative Degradation in Controlled Environments
The oxidative degradation of phenols and their derivatives can be initiated through various advanced oxidation processes (AOPs), which involve the generation of highly reactive species like hydroxyl radicals. researchgate.net These processes are often employed for the treatment of wastewater containing phenolic pollutants. researchgate.net
In controlled environments, the oxidation of cresol compounds can proceed through several pathways. The reaction with hydroxyl radicals is a major degradation mechanism. researchgate.net The •OH radical can attack the aromatic ring, leading to the formation of hydroxylated intermediates. For cresols, this can result in the formation of dihydroxy-toluene derivatives. Further oxidation can lead to ring cleavage and the formation of smaller organic acids, and ultimately, mineralization to carbon dioxide and water.
The presence of substituents on the aromatic ring influences the rate and pathways of oxidative degradation. For sterically hindered phenols, the bulky alkyl groups can influence the accessibility of the aromatic ring to radical attack. Research on the oxidative degradation of 2,6-disubstituted phenols, such as 2,6-dibromophenol, has been conducted to understand these mechanisms. nih.gov
The degradation of phenolic compounds is a complex process, and the identification of intermediates is crucial for understanding the reaction pathways. researchgate.net For instance, in the photocatalytic degradation of some phenols, various intermediates can be formed before complete mineralization is achieved. researchgate.net
Environmental Transformation and Degradation Mechanisms of Substituted Cresols
The environmental fate of substituted cresols like this compound is determined by a combination of abiotic and biotic degradation processes. These processes dictate the persistence and potential impact of these compounds in various environmental compartments.
Abiotic Degradation Pathways (e.g., Photolysis, Hydrolysis)
Abiotic degradation refers to the transformation of a chemical compound through non-biological processes. For substituted cresols, the primary abiotic degradation pathways include photolysis and, to a lesser extent, hydrolysis.
Photolysis is the degradation of a molecule by light. In the environment, this primarily involves sunlight. Cresols can undergo direct photolysis by absorbing light at wavelengths greater than 290 nm. nih.gov However, the efficiency of direct photolysis for simple cresols in water is generally low. cdc.gov Indirect photolysis, mediated by photosensitizing substances present in natural waters (such as humic acids), can be a more significant degradation pathway. cdc.gov These substances can absorb sunlight and produce reactive species like hydroxyl radicals and singlet oxygen, which then react with and degrade the cresol compounds. cdc.gov
The rate of photolysis is influenced by factors such as the chemical structure of the cresol, the pH of the water, and the presence of other substances that can act as photosensitizers or quenchers. nih.gov
Hydrolysis , the reaction with water, is not considered a significant environmental fate process for cresols as they lack hydrolyzable functional groups. cdc.gov
Biotic Degradation Pathways by Microbial Systems
Biodegradation is a crucial process for the removal of cresol compounds from the environment. cdc.gov A wide variety of microorganisms, including bacteria and fungi, have been shown to degrade phenol (B47542) and its derivatives. researchgate.net
The biodegradation of cresols typically proceeds through aerobic pathways. The initial step often involves the hydroxylation of the aromatic ring, catalyzed by monooxygenase or dioxygenase enzymes. This leads to the formation of catechols, which are key intermediates in the degradation pathway. The catechol ring is then cleaved, either through an ortho- or meta-cleavage pathway, leading to the formation of aliphatic acids that can enter central metabolic pathways like the Krebs cycle.
The rate and extent of biodegradation are influenced by several factors, including the concentration of the cresol, the presence of other organic compounds, temperature, pH, and the availability of nutrients and oxygen. rsc.org Steric hindrance from bulky substituents, such as the dicyclopentyl groups in this compound, can affect the rate of microbial degradation. Some studies have shown that highly substituted or sterically hindered phenols can be more resistant to biodegradation than their less substituted counterparts. For example, the degradation of 2,6-dimethoxyphenol has been observed to be slower than that of less substituted phenols by certain fungi. researchgate.net However, various microbial strains have demonstrated the ability to degrade even sterically hindered phenols like 2,6-di-tert-butylphenol. rsc.org
Table 2: Factors Influencing the Biodegradation of Substituted Phenols
| Factor | Influence on Biodegradation Rate |
| Concentration | High concentrations can be inhibitory or toxic to microorganisms. |
| Chemical Structure | The type, number, and position of substituents affect degradability. Steric hindrance can slow down degradation. |
| Microbial Population | The presence of adapted microbial consortia is crucial for efficient degradation. |
| Temperature | Each microbial species has an optimal temperature range for activity. |
| pH | Affects microbial enzyme activity and the chemical form of the compound. |
| Oxygen Availability | Aerobic degradation is generally faster and more complete than anaerobic degradation. |
Source: Compiled from various studies on microbial degradation of phenolic compounds. rsc.orgnih.gov
The biodegradation of cresol isomers has been observed in various environmental matrices, including soil and water. who.int In general, biodegradation is considered the dominant mechanism for the removal of cresols from these environments. cdc.gov
Computational and Theoretical Chemical Studies of 2,6 Dicyclopentyl M Cresol
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the electronic properties of molecules. nih.govmdpi.comrsc.org These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and energy of a molecule. researchgate.net DFT, in particular, is widely used for its balance of accuracy and computational cost, making it suitable for calculating the properties of moderately sized organic molecules like 2,6-Dicyclopentyl-m-cresol. nih.govbiointerfaceresearch.com For instance, the B3LYP functional is a common choice for such calculations, often paired with basis sets like 6-311G to achieve reliable results for molecular geometry and electronic properties. nih.govbiointerfaceresearch.com
The electronic character of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. mdpi.com
| Parameter | Significance in Molecular Analysis |
|---|---|
| HOMO Energy | Indicates electron-donating ability; related to the ionization potential. |
| LUMO Energy | Indicates electron-accepting ability; related to the electron affinity. |
| HOMO-LUMO Gap (ΔE) | Correlates with chemical stability and reactivity; a larger gap implies greater stability. mdpi.comsemanticscholar.org |
Quantum chemical calculations are instrumental in predicting various spectroscopic properties. By calculating harmonic vibrational frequencies using DFT, one can generate a theoretical infrared (IR) spectrum. nih.govbiointerfaceresearch.com Comparing this theoretical spectrum with experimental data helps in the assignment of vibrational bands and confirms the molecular structure. mdpi.com Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra. mdpi.com
Reactivity profiles can be determined by analyzing the molecular electrostatic potential (MEP) surface. The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). eurjchem.com This information is vital for predicting how this compound would interact with other reagents. Global reactivity descriptors such as chemical hardness, softness, and electronegativity, derived from HOMO and LUMO energies, also provide quantitative measures of a molecule's reactivity. dergipark.org.tr
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by solving Newton's equations of motion for a collection of atoms. mdpi.commdpi.com This technique allows for the exploration of a molecule's conformational landscape—the various shapes it can adopt through the rotation of its chemical bonds. nih.gov For a flexible molecule like this compound, with its two cyclopentyl rings, MD simulations can identify the most stable conformers and the energy barriers between them. nih.gov
MD simulations are also exceptionally useful for studying intermolecular interactions. vu.nlnih.gov By simulating the compound in a solvent, such as water or an organic solvent, one can analyze how the solvent molecules arrange around the solute and the nature of the interactions (e.g., hydrogen bonding). nih.gov This is crucial for understanding solubility and how the compound behaves in a solution, which influences its reactivity and physical properties. Key parameters derived from MD simulations include root-mean-square deviation (RMSD) to assess structural stability and the radius of gyration (Rg) to measure compactness. mdpi.comscienceopen.com
Theoretical Studies on Reaction Mechanisms and Catalytic Pathways
Computational chemistry is a key tool for investigating the intricate details of chemical reaction mechanisms. mdpi.comresearchgate.net By mapping the potential energy surface (PES) of a reaction, researchers can identify the lowest energy path from reactants to products. rsc.org This involves locating and characterizing stationary points, including intermediates and, most importantly, transition states. mdpi.com The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.
For this compound, theoretical studies could be employed to understand its oxidation mechanisms or its potential role in catalytic processes. For example, if used as an antioxidant, computational models could elucidate the mechanism of hydrogen atom transfer from the phenolic hydroxyl group to a radical species. Such studies provide insights that are often difficult to obtain through experimental means alone. mdpi.comresearchgate.net
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies in Chemical Systems
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. mdpi.comresearchgate.netnih.govnih.gov These models are built upon a set of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.
The process involves calculating a wide range of descriptors for a series of molecules and then using statistical techniques, like multiple linear regression, to find a mathematical equation that relates these descriptors to an observed property. nih.gov For this compound, a QSPR model could be developed to predict properties like its boiling point, vapor pressure, or partition coefficient based on descriptors derived from its structure. researchgate.netnih.gov
| Descriptor Class | Examples | Information Encoded |
|---|---|---|
| Topological | Connectivity indices, Wiener index | Molecular branching and size. |
| Electronic | Dipole moment, HOMO/LUMO energies, partial charges | Electron distribution and reactivity. dergipark.org.tr |
| Geometrical (3D) | Molecular surface area, volume | Molecular shape and size. |
| Physicochemical | LogP (octanol-water partition coefficient), molar refractivity | Hydrophobicity and polarizability. dergipark.org.tr |
These computational models are essential in modern chemical research for screening new compounds, optimizing molecular properties, and gaining a deeper understanding of the relationship between molecular structure and function. nih.gov
Advanced Analytical Methodologies for Characterization of 2,6 Dicyclopentyl M Cresol
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 2,6-Dicyclopentyl-m-cresol, offering high accuracy and sensitivity. nih.gov HRMS instruments can determine the mass of a molecule with exceptional precision, which allows for the calculation of its elemental composition. This capability is fundamental for the initial identification and confirmation of the compound's chemical formula.
For structural elucidation, HRMS is often coupled with tandem mass spectrometry (MS/MS). In this setup, the protonated or deprotonated molecule of this compound is isolated and then fragmented. The resulting fragmentation pattern provides a roadmap of the molecule's structure, revealing information about its functional groups and connectivity. For instance, the fragmentation of the this compound molecular ion would be expected to show losses of alkyl fragments corresponding to the cyclopentyl groups, which is critical for confirming their positions on the cresol (B1669610) ring.
Impurity profiling is another critical application of HRMS, particularly when coupled with a high-performance liquid chromatography (HPLC) system (LC-HRMS). ijnrd.orgresearcher.life This hyphenated technique can separate this compound from trace-level impurities originating from the synthesis process or degradation. ijnrd.org HRMS can then provide accurate mass data for these impurities, facilitating their identification and structural characterization, which is essential for ensuring the purity and safety of the final product. ijnrd.orgmdpi.com
Table 1: Hypothetical HRMS Fragmentation Data for this compound This table presents plausible fragmentation data for illustrative purposes.
| Precursor Ion (m/z) | Formula | Fragment Ion (m/z) | Proposed Neutral Loss | Structural Inference |
|---|---|---|---|---|
| 245.1899 | [C₁₇H₂₅O]⁺ | 177.1012 | C₅H₈ | Loss of a cyclopentene (B43876) group |
| 245.1899 | [C₁₇H₂₅O]⁺ | 163.0855 | C₆H₁₀ | Loss of a cyclopentyl radical |
| 245.1899 | [C₁₇H₂₅O]⁺ | 107.0491 | C₁₀H₁₈ | Loss of both cyclopentyl groups |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis (1D and 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules like this compound in solution. hhu.deresearchgate.net It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. researchgate.net
One-dimensional (1D) NMR techniques are the foundation of structural analysis.
¹H NMR: This experiment identifies the different types of protons in the molecule. For this compound, the spectrum would show distinct signals for the aromatic protons, the phenolic hydroxyl proton, the methyl group protons, and the various protons of the two cyclopentyl rings. The chemical shift of each signal indicates its electronic environment, while the integration (area under the peak) reveals the relative number of protons. mdpi.comresearchgate.net
¹³C NMR: This technique provides information on the carbon framework of the molecule. mdpi.com Each unique carbon atom in this compound would produce a distinct signal, allowing for the confirmation of the total number of carbons and their general type (aromatic, aliphatic, methyl).
Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure by revealing interactions between different nuclei. mdpi.comquizlet.com
COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org It would be used to map out the proton-proton connectivities within the cyclopentyl rings and to confirm the substitution pattern on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to definitively assign which protons are attached to which carbons.
Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound This table presents plausible NMR data in CDCl₃ for illustrative purposes.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (HMBC) |
|---|---|---|---|
| Phenolic OH | ~4.8 (broad s, 1H) | - | C1 |
| Aromatic CH (2) | ~6.9 (s, 2H) | ~125.0 | C1, C3, C4, C1' |
| Methyl CH₃ | ~2.2 (s, 3H) | ~20.0 | C2, C3, C4 |
| Cyclopentyl CH (1') | ~3.2 (m, 2H) | ~40.0 | C1, C2, C2' |
| Cyclopentyl CH₂ (2') | ~1.8-2.0 (m, 8H) | ~33.0 | C1', C3' |
Advanced Chromatographic Separations (e.g., GC×GC, UPLC, Prep HPLC)
Advanced chromatographic techniques are vital for both the analysis and purification of this compound.
Ultra-High-Performance Liquid Chromatography (UPLC): UPLC is a modern evolution of HPLC that uses columns with smaller particle sizes, enabling much higher resolution, faster analysis times, and greater sensitivity. chromatographyonline.com It is the preferred method for quantitative analysis and impurity profiling of this compound, especially when coupled with mass spectrometry, as it can effectively separate isomers and closely related impurities. chromatographyonline.com
Preparative High-Performance Liquid Chromatography (Prep HPLC): While analytical HPLC and UPLC focus on identification and quantification, the primary goal of Prep HPLC is to isolate and purify larger quantities of a specific compound. teledynelabs.com This technique is essential for obtaining high-purity standards of this compound for use in research, reference materials, or further synthetic applications. The system can handle larger sample volumes and higher concentrations compared to its analytical counterparts. teledynelabs.com
Comprehensive Two-Dimensional Gas Chromatography (GC×GC): For complex mixtures containing volatile and semi-volatile compounds, GC×GC offers a significant increase in separation power compared to conventional GC. This technique uses two different columns in series, providing a much higher peak capacity. In the context of this compound, GC×GC would be particularly useful for analyzing crude reaction mixtures or for detailed profiling of synthetic by-products, allowing for the separation of a vast number of components in a single run.
Infrared and Raman Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide a unique "fingerprint" of a molecule based on the vibrations of its chemical bonds. nih.govnih.govresearchgate.net These methods are excellent for identifying functional groups and confirming the identity of a compound by matching its spectrum to that of a known standard.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared light by a molecule, which excites its bonds to vibrate at specific frequencies. nih.gov The spectrum of this compound would show characteristic absorption bands. For example, a broad band would appear for the O-H stretch of the phenol (B47542) group, sharp bands for the C-H stretches of the aromatic, cyclopentyl, and methyl groups, and distinct peaks for the C=C stretching of the aromatic ring.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that relies on the inelastic scattering of monochromatic light (usually from a laser). nih.gov While IR is sensitive to polar bonds, Raman is often more sensitive to non-polar, symmetric bonds. For this compound, Raman spectroscopy would be particularly effective for observing the symmetric vibrations of the aromatic ring and the C-C bonds of the cyclopentyl groups, providing confirmatory information to the IR spectrum. nih.govnih.gov
Table 3: Expected Vibrational Frequencies for this compound This table presents typical frequency ranges for the compound's functional groups.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
|---|---|---|---|
| Phenol O-H | Stretching | 3600-3200 (broad) | Weak |
| Aromatic C-H | Stretching | 3100-3000 | Strong |
| Aliphatic C-H | Stretching | 2980-2850 | Strong |
| Aromatic C=C | Ring Stretching | 1600-1450 | Strong |
| C-O | Stretching | 1260-1180 | Medium |
Application of Chemometrics and Machine Learning in Analytical Data Processing
The advanced analytical instruments used to characterize this compound generate vast and complex datasets. Chemometrics and machine learning are artificial intelligence-based methods used to extract the maximum amount of meaningful information from this chemical data. nih.govresearchgate.net
In the context of analyzing this compound, these approaches can be applied in several ways:
Data Preprocessing: Algorithms can be used to correct for baseline drift, normalize spectra, and reduce noise in chromatographic and spectroscopic data, thereby improving the quality of the data before interpretation.
Pattern Recognition: Machine learning models can be trained on the spectral "fingerprints" (e.g., from HRMS, NMR, or IR) of multiple batches of this compound. nih.gov These trained models can then be used for rapid quality control, automatically classifying new batches as acceptable or identifying deviations from the standard profile.
Multivariate Calibration: Chemometric techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be used to build predictive models. For example, a model could be developed using NIR spectroscopy data to predict the concentration of this compound or a specific impurity in real-time during a manufacturing process, without the need for complex sample preparation. researchgate.net The integration of these computational tools is essential for enhancing the efficiency, accuracy, and automation of analytical workflows. nih.gov
Applications of 2,6 Dicyclopentyl M Cresol in Materials Science and Polymer Chemistry
Integration as an Antioxidant in Polymer Formulations
The primary application of 2,6-Dicyclopentyl-m-cresol in the polymer industry is as a high-performance antioxidant. The degradation of polymers, often initiated by heat, light, or mechanical stress during processing and end-use, involves the formation of highly reactive free radicals. uvabsorber.com These radicals can trigger a chain reaction, leading to the cleavage of polymer chains, cross-linking, discoloration, and a significant loss of mechanical properties such as strength and elasticity. uvabsorber.com The incorporation of this compound into polymer formulations is a critical strategy to inhibit these degradative processes, thereby extending the service life and maintaining the integrity of the material.
As a member of the sterically hindered phenolic antioxidant family, this compound stabilizes polymers primarily through a radical scavenging mechanism. partinchem.com The process of oxidative degradation in most polymers proceeds via a free-radical chain reaction. The core function of a primary antioxidant like this compound is to interrupt this cycle.
The mechanism involves the following key steps:
Hydrogen Donation: The phenolic hydroxyl (-OH) group in the molecule donates its hydrogen atom to a highly reactive peroxy radical (ROO•), which is a key species in the polymer degradation cascade. This neutralizes the radical, converting it into a more stable hydroperoxide (ROOH). uvabsorber.compartinchem.com
Formation of a Stable Radical: Upon donating the hydrogen atom, the antioxidant is transformed into a phenoxy radical. The bulky dicyclopentyl groups at the ortho positions (2 and 6) provide significant steric hindrance around this new radical. researchgate.net
Stabilization and Termination: This steric hindrance, combined with the resonance delocalization of the unpaired electron across the aromatic ring, makes the resulting phenoxy radical exceptionally stable and unreactive. partinchem.com Due to its low activity, it is unable to abstract a hydrogen atom from a neighboring polymer chain, effectively halting the propagation of the degradation cycle. partinchem.com This stable radical can also react with another peroxy radical to form a non-radical species, further terminating the chain reaction.
This chain-breaking donor mechanism is highly efficient in protecting a wide range of polymers, including polyolefins (polyethylene, polypropylene), elastomers, and engineering plastics, during high-temperature processing and long-term use. uvabsorber.comnbinno.com
The integration of this compound significantly enhances the thermal stability of polymers by preventing thermo-oxidative degradation. During exposure to elevated temperatures, polymer chains can break down, generating radicals that initiate the oxidation process. By scavenging these radicals, the antioxidant effectively raises the temperature at which degradation begins. researchgate.net
The improvement in thermal stability is often quantified using analytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). researchgate.net TGA measures the weight loss of a material as a function of temperature, with a higher decomposition temperature indicating greater thermal stability. Polymers stabilized with hindered phenolic antioxidants consistently show an increased onset temperature of decomposition compared to unstabilized polymers. mdpi.comsapub.org
Table 1: Representative Effect of Hindered Phenolic Antioxidant on Polymer Thermal Stability (TGA)
| Material | Onset of Decomposition (Tonset) | Temperature at Max Decomposition Rate (Tpeak) |
|---|---|---|
| Unstabilized Polymer | 250 °C | 280 °C |
| Polymer + Antioxidant | 295 °C | 330 °C |
This interactive table contains representative data illustrating the typical performance improvement.
Role in the Synthesis of Specialty Polymers and Resins
Beyond its function as a stabilizing additive, the chemical structure of cresol (B1669610) and dicyclopentadiene (DCPD)—the precursors to this compound—allows for its use in the synthesis of specialty polymers and resins. Cresol-formaldehyde resins are a well-established class of thermosetting polymers, and the incorporation of dicyclopentadiene modifies their properties significantly.
Research and patents describe the synthesis of dicyclopentadiene-cresol epoxy resins. researchgate.net In this process, cresol is reacted with DCPD through a Friedel–Crafts alkylation reaction to form a DCPD-containing phenolic resin. researchgate.net This intermediate resin is then epoxidized, typically with epichlorohydrin, to produce a specialty epoxy resin. researchgate.net Similarly, patents detail methods for producing p-cresol-dicyclopentadiene resins that function as antioxidants themselves. google.com These materials combine the antioxidant functionality of the cresol unit with the unique properties imparted by the bulky, thermally stable DCPD structure. The resulting resins often exhibit enhanced thermal stability, low moisture absorption, and improved dielectric properties, making them suitable for applications in electronics, such as for semiconductor packaging. tsijournals.com
Research into Novel Materials Utilizing this compound as a Building Block
While this compound is primarily recognized as a high-performance antioxidant additive, its molecular structure presents potential for its use as a building block or monomer in the creation of novel materials. The phenolic hydroxyl group offers a reactive site for polymerization reactions, such as the formation of polyesters or polyethers.
The synthesis of polymers with antioxidant moieties integrated directly into the polymer backbone is an active area of research. mdpi.comnih.gov This approach creates "polymer-bound antioxidants," which can offer superior long-term stability because the antioxidant functionality cannot be lost through migration, evaporation, or extraction—a common issue with additive stabilizers. researchgate.net The structure of this compound, with its reactive hydroxyl group and stable, bulky dicyclopentyl substituents, makes it a candidate for such research. By incorporating it as a monomer, new polymers could be designed with inherent, permanent protection against oxidative degradation, tailored for applications requiring extreme durability and reliability.
Future Research Directions and Unresolved Challenges in 2,6 Dicyclopentyl M Cresol Chemistry
Development of More Sustainable and Atom-Economical Synthetic Routes
The current synthesis of 2,6-dicyclopentyl-m-cresol often relies on traditional Friedel-Crafts alkylation, which can generate significant waste and utilize hazardous catalysts. Future research is imperative to develop greener and more atom-economical synthetic pathways. This involves exploring alternative catalysts and reaction media that align with the principles of green chemistry. chemistryjournals.netnih.govjddhs.comijierm.co.in
Key Research Directions:
Heterogeneous Catalysis: Investigating solid acid catalysts, such as zeolites or functionalized mesoporous silica, could offer advantages in terms of catalyst recyclability and waste reduction compared to traditional homogeneous catalysts.
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. nih.gov Exploring enzymatic routes for the selective alkylation of m-cresol (B1676322) could lead to highly efficient and environmentally benign processes.
Alternative Alkylating Agents: Research into the use of less hazardous and more readily available alkylating agents to introduce the cyclopentyl groups is crucial.
Solvent-Free or Green Solvent Systems: Shifting away from volatile organic compounds (VOCs) towards solvent-free reaction conditions or the use of green solvents like ionic liquids or supercritical fluids can significantly reduce the environmental footprint of the synthesis. mdpi.com
A comparative analysis of potential sustainable synthetic routes is presented in the table below:
| Synthetic Route | Catalyst Type | Potential Advantages | Key Challenges |
| Traditional Friedel-Crafts | Homogeneous (e.g., AlCl₃) | Well-established, high conversion | High catalyst loading, corrosive, significant waste generation |
| Heterogeneous Catalysis | Solid Acids (e.g., Zeolites) | Recyclable catalyst, reduced waste | Catalyst deactivation, potential for lower selectivity |
| Biocatalysis | Enzymes (e.g., Laccases) bohrium.com | High selectivity, mild reaction conditions | Enzyme stability and cost, substrate scope limitations |
| Microwave-Assisted Synthesis | Various | Rapid heating, shorter reaction times | Scalability, potential for localized overheating |
| Flow Chemistry | Various | Enhanced heat and mass transfer, improved safety | Initial setup cost, potential for clogging |
The concept of atom economy, which focuses on maximizing the incorporation of reactant atoms into the final product, is a critical metric for evaluating the sustainability of a synthetic route. acs.org Future synthetic strategies for this compound must prioritize high atom economy to minimize waste generation.
Exploration of Novel Catalytic Transformations Mediated by this compound Derivatives
The unique steric and electronic properties of this compound make its derivatives promising candidates as ligands or catalysts for a variety of organic transformations. The bulky cyclopentyl groups can create a specific chiral environment around a metal center, potentially leading to high stereoselectivity in asymmetric catalysis.
Potential Areas of Exploration:
Asymmetric Catalysis: Designing chiral ligands derived from this compound for transition-metal catalyzed reactions, such as asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions.
Polymerization Catalysis: Investigating the use of metal complexes bearing this compound-based ligands as catalysts for the controlled polymerization of olefins and other monomers.
Oxidative Coupling Reactions: Exploring the catalytic activity of this compound derivatives in oxidative coupling reactions to synthesize novel dimeric and polymeric materials with interesting electronic and optical properties.
Biomimetic Catalysis: Developing catalysts that mimic the active sites of metalloenzymes, where the sterically hindered environment provided by the dicyclopentyl groups can play a crucial role in substrate recognition and activation.
Predictive Modeling for Structure-Property Relationships in New Material Applications
Computational chemistry and machine learning are powerful tools for accelerating the discovery and design of new materials with tailored properties. nih.govnih.gov For this compound and its derivatives, predictive modeling can be employed to establish quantitative structure-property relationships (QSPR) and quantitative structure-activity relationships (QSAR). mdpi.comnih.gov
Key Modeling Approaches:
Quantum Chemical Calculations: Using density functional theory (DFT) and other quantum chemical methods to calculate molecular descriptors such as bond dissociation energies, ionization potentials, and electron density distributions. These descriptors are crucial for predicting the antioxidant activity and reactivity of phenolic compounds. nih.govnih.gov
Molecular Docking and Dynamics Simulations: Simulating the interaction of this compound-based antioxidants with polymers or biological macromolecules to understand their mechanism of action at the molecular level.
Machine Learning Algorithms: Developing machine learning models trained on experimental data to predict the properties of new materials incorporating this compound. This can significantly reduce the time and cost associated with experimental screening.
A data table illustrating the types of descriptors and their relevance in predictive modeling is provided below:
| Descriptor Type | Examples | Predicted Property |
| Electronic | HOMO/LUMO energies, Mulliken charges | Antioxidant activity, Reactivity |
| Topological | Connectivity indices, Shape indices | Physical properties (e.g., boiling point, solubility) |
| Geometric | Molecular surface area, Volume | Polymer compatibility, Steric effects in catalysis |
| Thermodynamic | Enthalpy of formation, Gibbs free energy | Reaction feasibility, Product stability |
Advanced Analytical Techniques for Real-Time Reaction Monitoring and Process Control
To ensure the efficient and safe production of this compound, the development and implementation of advanced analytical techniques for real-time reaction monitoring and process control are essential. Process Analytical Technology (PAT) is a framework that aims to design, analyze, and control manufacturing through timely measurements of critical quality and performance attributes. mt.comwikipedia.orgacs.org
Relevant PAT Tools and Techniques:
In-situ Spectroscopy: Utilizing techniques such as Fourier-transform infrared (FTIR), Raman, and near-infrared (NIR) spectroscopy to monitor the concentration of reactants, intermediates, and products in real-time without the need for sampling. youtube.comnih.govamericanpharmaceuticalreview.comresearchgate.netscispace.comnih.govchemrxiv.org
Chromatographic Methods: Employing online high-performance liquid chromatography (HPLC) or gas chromatography (GC) to provide detailed information on the reaction mixture composition and impurity profiles.
Chemometrics: Applying multivariate data analysis techniques to extract relevant information from complex spectral and chromatographic data, enabling robust process monitoring and control.
Flow Chemistry Platforms: Integrating real-time analytical tools with continuous flow reactors allows for rapid process optimization, improved safety, and enhanced product quality. nih.govscispace.comnih.govchemrxiv.org
The integration of these advanced analytical techniques will be crucial for developing robust and efficient manufacturing processes for this compound, paving the way for its broader application in advanced materials and technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
